5-Oxo Viloxazine-d5
Description
Properties
CAS No. |
1794979-21-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
256.313 |
IUPAC Name |
5,5,6-trideuterio-6-[dideuterio-(2-ethoxyphenoxy)methyl]morpholin-3-one |
InChI |
InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)/i7D2,8D2,10D |
InChI Key |
SLTGTEZJMITYRS-BBPJZKKFSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CNC(=O)CO2 |
Synonyms |
6-[(2-Ethoxyphenoxy)methyl]-3-morpholinone-d5; ICI 69322-d5; |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Strategies for the Preparation of 5-Oxo Viloxazine-d5
The preparation of this compound is not widely detailed in peer-reviewed literature, as it is primarily a commercial reference standard for analytical purposes. synzeal.comsynzeal.com However, based on the known synthesis of Viloxazine (B1201356) and general organic chemistry principles, two primary synthetic routes are plausible:
De Novo Synthesis with Labeled Precursors: This is the most likely strategy to achieve the specific labeling pattern of this compound. The general synthesis of the parent compound, Viloxazine, involves reacting 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342) to form an epoxide intermediate. chemicalbook.comgoogle.com This intermediate's ring is then opened and cyclized with a reagent like 2-aminoethyl hydrogen sulfate (B86663) to form the morpholine (B109124) ring. chemicalbook.comgoogle.com To produce this compound, this synthesis would be adapted by using a deuterated precursor for the morpholinone ring formation. This ensures the deuterium (B1214612) atoms are incorporated into the core heterocyclic structure from the outset.
Oxidation of a Specifically Labeled Viloxazine Precursor: Viloxazine is known to be metabolized via oxidation of the morpholine ring. tandfonline.com A potential synthetic route could involve the chemical oxidation of a custom-synthesized Viloxazine molecule that is already deuterated on the morpholine ring positions. This would mimic the metabolic pathway that produces the 5-oxo metabolite in vivo. It is important to note that commercially available Viloxazine-d5 is typically labeled on the ethoxy group, not the morpholine ring, making it an unsuitable precursor for this specific target molecule. nih.gov
Isotopic Labeling Techniques for Deuterium Incorporation
The introduction of deuterium into organic molecules is a critical step in the synthesis of labeled compounds. symeres.com For a molecule like this compound, several established techniques could be employed.
Use of Deuterated Reagents: The most straightforward method involves incorporating the deuterium atoms by using commercially available or custom-synthesized deuterated building blocks during the synthesis. symeres.com For this compound, this would mean using a deuterated amine precursor to construct the morpholinone ring, leading to site-specific and high-level incorporation. google.com
Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing molecule. researchgate.net
Acid-Catalyzed Exchange: The use of strong deuterated acids, such as deuterated trifluoromethanesulfonic acid (TfOD), can facilitate the direct exchange of aromatic protons with deuterium. researchgate.net While the labeling in this compound is on an aliphatic ring, protons on carbons adjacent to heteroatoms (like nitrogen and the carbonyl group) can sometimes be exchanged under specific acidic or basic conditions.
Transition-Metal-Catalyzed Exchange: Modern methods utilize transition metals like palladium or iridium to catalyze HIE with high efficiency and selectivity, often under milder conditions. thieme-connect.de These methods can be directed by functional groups on the molecule to achieve labeling at specific C-H bonds. thieme-connect.de
The choice of method depends on the desired labeling pattern, the stability of the substrate molecule, and the required isotopic enrichment. For use as an internal standard, high isotopic purity is crucial. avantiresearch.com
Characterization of Synthetic Intermediates and Final Product Purity for Research Applications
Deuterated compounds like this compound are indispensable as internal standards in quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cztexilajournal.com Their key advantage is that they are chemically almost identical to the non-labeled analyte, meaning they behave similarly during sample extraction and chromatographic separation, but are easily distinguished by their higher mass. researchgate.net Rigorous characterization is therefore essential to confirm identity, chemical purity, and isotopic purity. lgcstandards.com
The final product is typically supplied with a Certificate of Analysis detailing the findings from several analytical techniques. synzeal.comsynzeal.com
Key Characterization Data for this compound:
| Property | Details | Reference |
|---|---|---|
| Chemical Name | 6-((2-ethoxyphenoxy)methyl)morpholin-3-one-2,2,4,5,6-d5 | synzeal.comsynzeal.com |
| Molecular Formula | C₁₃H₁₂D₅NO₄ | pharmaffiliates.comsynzeal.com |
| Molecular Weight | 256.31 g/mol | pharmaffiliates.com |
| Deuterium Locations | Five deuterium atoms on the morpholin-3-one (B89469) ring | synzeal.comsynzeal.com |
| Primary Application | Labeled metabolite of Viloxazine for use as an internal standard in research and analytical method development | pharmaffiliates.comsynzeal.com |
Common Analytical Techniques for Characterization:
| Analytical Technique | Purpose in Characterization |
|---|---|
| Mass Spectrometry (MS) | Confirms the molecular weight and verifies the mass shift due to deuterium incorporation. Used to determine the overall isotopic purity (e.g., percentage of d5, d4, d3, etc.). researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the structure and identify the specific sites of deuterium incorporation by observing the disappearance of proton signals at those positions. It can also be used to estimate the isotopic enrichment at each labeled site. researchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the compound by separating it from any non-labeled starting material, synthetic byproducts, or other impurities. tandfonline.com |
| Elemental Analysis | Provides supporting evidence for the compound's elemental composition. lgcstandards.com |
The purity of a deuterated internal standard is often reported using a mass balance approach, accounting for organic and inorganic impurities. lgcstandards.com High isotopic purity (often >95%) is critical to prevent interference from the standard contributing to the signal of the non-labeled analyte, which could compromise the accuracy of quantitative assays. avantiresearch.com
Metabolic Formation and Enzymatic Pathways
Enzymatic Biotransformation of Viloxazine (B1201356) to 5-Oxo Viloxazine in Preclinical Models
The formation of 5-oxo viloxazine through oxidation of the morpholine (B109124) ring is a recognized metabolic pathway in several preclinical animal models. tandfonline.comnih.gov In vivo and in vitro studies using hepatocytes from different species have demonstrated marked variability in the extent and primary routes of viloxazine metabolism. tandfonline.comfda.gov
In comparative in vitro studies using hepatocytes, the rate of viloxazine metabolism was highest in rats (>90%), followed by dogs (~50%), and was significantly lower in human hepatocytes (~10%) over a 120-minute incubation period. tandfonline.comfda.gov This highlights species-specific differences in the enzymatic capacity to biotransform viloxazine.
Oxidation of the morpholine ring to an oxo-metabolite has been identified as a metabolic pathway in both rats and dogs. tandfonline.comnih.gov In dogs, this pathway, along with hydroxylation of the phenyl ring, N-methylation, and the formation of an N-methyl-N-oxide, represents a major route of metabolism. tandfonline.comnih.gov In rat studies, while the primary metabolic pathway is O-deethylation and subsequent sulfation, oxidation of the morpholine ring also occurs. tandfonline.comresearchgate.net An in vivo study in rats identified a metabolite, M13 (oxo-SPN-809V), in the blood. fda.gov Furthermore, in vitro studies with dog hepatocytes identified the major metabolite as M11, resulting from hydroxylation on the morpholine group, which is a precursor to the oxo-metabolite. tandfonline.com This M11 metabolite was also detected in rat and human hepatocyte incubations. tandfonline.comfda.gov
The following table summarizes the detection of the oxo-viloxazine metabolite in different preclinical models.
| Preclinical Model | Study Type | Metabolite Identified | Pathway | Reference |
| Dog | In vivo | Oxidation of the oxazine (B8389632) ring | Major | nih.gov |
| Dog | In vitro (Hepatocytes) | M11 (hydroxy-viloxazine) | Major | tandfonline.com |
| Rat | In vivo | M13 (oxo-viloxazine) | Minor | fda.gov |
| Rat | In vitro (Hepatocytes) | M11 (hydroxy-viloxazine) | Minor | tandfonline.com |
| Rat | In vivo | Oxidation of the morpholine ring | Minor | tandfonline.comresearchgate.net |
Role of Cytochrome P450 Isoenzymes in Oxidative Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of viloxazine, although the specific isoenzymes responsible for the oxidation of the morpholine ring to 5-oxo viloxazine are not as clearly defined as those for other pathways. tandfonline.comresearchgate.netwikipedia.org The primary focus of research has been on the 5-hydroxylation of the phenyl ring, a major pathway in humans, which is predominantly mediated by CYP2D6. researchgate.netwikipedia.orgnih.govnih.gov
Contribution of Other Metabolic Enzymes to 5-Oxo Viloxazine Formation
Beyond the cytochrome P450 system, other metabolic enzymes could potentially contribute to the formation of 5-oxo viloxazine. The transformation of a cyclic amine to a lactam (an amide within a ring), as seen in the formation of 5-oxo viloxazine from the viloxazine morpholine ring, is a type of oxidation. While CYPs are major players in such reactions, other enzyme classes like monoamine oxidases (MAOs) or aldehyde oxidases could theoretically be involved, particularly in the metabolism of the morpholine ring. However, current literature on viloxazine metabolism primarily focuses on CYP enzymes and subsequent phase II conjugation reactions like glucuronidation and sulfation. tandfonline.comresearchgate.net For example, the metabolite 5-hydroxyviloxazine (B12724933) undergoes extensive glucuronidation by UGT1A9 and UGT2B15. researchgate.netwikipedia.org There is no specific information in the reviewed literature implicating non-CYP enzymes in the direct formation of 5-oxo viloxazine.
Further Metabolism of 5-Oxo Viloxazine-d5 in In Vitro Systems and Animal Models
Currently, there is a lack of published scientific literature detailing the subsequent metabolic fate of 5-oxo viloxazine or its deuterated isotopologue, this compound. Metabolic studies have successfully identified 5-oxo viloxazine as a metabolite of viloxazine, but its own biotransformation pathway has not been elucidated in in vitro or preclinical animal models. tandfonline.comnih.govfda.gov Research has focused on identifying the primary metabolites of the parent drug, viloxazine, with metabolites generally considered to be inactive. nih.govresearchgate.net
Isotope Effects on Metabolic Pathways of Viloxazine and its 5-Oxo Metabolite
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (D) can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). google.com The bond between carbon and deuterium (C-D) has a higher dissociation energy than a carbon-hydrogen (C-H) bond, making it more difficult to break. google.comlibretexts.org Consequently, metabolic processes that involve the cleavage of a C-H bond, such as oxidation by cytochrome P450 enzymes, can be slowed when deuterium is present at that position.
For viloxazine, deuteration is a strategy employed to potentially improve its metabolic profile. The specific placement of deuterium atoms determines which metabolic pathway is affected. For instance, deuteration on the ethoxy group would likely slow O-deethylation, a major pathway in rats. nih.gov The chemical structure of this compound, as described by the SMILES string [2H]C1([2H])C(N([2H])C([2H])C(COC2=CC=CC=C2OCC)([2H])O1)=O, indicates that the deuterium atoms are located on the morpholine ring. synzeal.com
This specific placement would be expected to have a direct primary KIE on the formation of 5-oxo viloxazine itself, as this transformation involves the oxidation of C-H bonds on the morpholine ring. By strengthening these bonds, deuteration would likely decrease the rate of formation of 5-oxo viloxazine.
Analytical Chemistry Methodologies for Research
Advanced Chromatographic-Mass Spectrometric Techniques for Detection and Quantification
Chromatography provides the necessary separation of the analyte from other matrix components, while mass spectrometry offers sensitive and selective detection. The combination of these two techniques is the gold standard for bioanalysis.
LC-MS/MS is the preferred method for quantifying drug metabolites in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compound polarities. While specific, validated methods for 5-Oxo Viloxazine-d5 are not widely published, a robust method can be developed based on established principles for viloxazine (B1201356) and its other metabolites. researchgate.netresearchgate.nettandfonline.com
The development of an LC-MS/MS method for the quantification of 5-Oxo Viloxazine would use this compound as the internal standard. The five deuterium (B1214612) atoms on the internal standard provide a mass shift that allows the mass spectrometer to distinguish it from the non-deuterated analyte, while its chemical properties ensure it behaves almost identically during sample extraction and chromatographic separation. acanthusresearch.comhilarispublisher.com
Method development would involve optimizing several key aspects:
Sample Preparation: Protein precipitation is a common and straightforward method for extracting small molecules from plasma or in vitro incubation samples. researchgate.net
Chromatographic Separation: Reversed-phase chromatography, using a C18 or similar column, is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and adequate separation from other matrix components.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting them, and monitoring a specific product ion for each. This highly selective process minimizes interferences.
Hypothetical, yet scientifically sound, MS/MS parameters for 5-Oxo Viloxazine and its deuterated internal standard are presented below.
Table 1: Representative LC-MS/MS Parameters for 5-Oxo Viloxazine and this compound
| Parameter | 5-Oxo Viloxazine (Analyte) | This compound (Internal Standard) |
|---|---|---|
| Chemical Formula | C₁₃H₁₇NO₄ | C₁₃H₁₂D₅NO₄ |
| Molecular Weight | 251.28 | 256.31 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 252.3 | m/z 257.3 |
| Product Ion (Q3) | Hypothetical fragment | Hypothetical fragment |
| Collision Energy | To be optimized | To be optimized |
Note: The exact product ions would be determined experimentally during method development by infusing a pure standard of the compound into the mass spectrometer.
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While less common for modern bioanalysis of polar metabolites compared to LC-MS/MS, it has been used for the analysis of viloxazine and other antidepressants. researchgate.netresearchgate.net
For a polar metabolite like 5-Oxo Viloxazine, GC-MS analysis would typically require a derivatization step to increase its volatility and thermal stability. This involves a chemical reaction to convert polar functional groups (like amines or ketones) into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., heptafluorobutyrylimidazole). tandfonline.com Following derivatization, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase before detection by the mass spectrometer.
Although a viable technique, the need for derivatization adds complexity and potential for variability to the analytical workflow. Therefore, LC-MS/MS is generally the preferred platform for high-throughput bioanalysis of such metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of chemical compounds. While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. Patents related to viloxazine describe the use of ¹H NMR to characterize intermediates and confirm structures. medchemexpress.comgoogle.com
For a novel metabolite like 5-Oxo Viloxazine, NMR would be essential to confirm its structure unequivocally.
¹H NMR would be used to identify the number of unique protons, their connectivity, and their chemical environment. The appearance of signals corresponding to the morpholinone ring and the disappearance of signals from the original morpholine (B109124) ring of viloxazine would confirm the oxidation.
¹³C NMR would provide information on the carbon skeleton, with the key signal being a downfield shift indicating the presence of a carbonyl (C=O) group in the morpholine ring.
2D NMR techniques (like COSY and HSQC) would be used to establish correlations between protons and carbons, confirming the complete structure.
For this compound, NMR would serve to confirm the sites of deuterium incorporation. While ¹H NMR would show the absence of signals at the deuterated positions, ²H NMR (Deuterium NMR) could be used to directly observe the deuterium atoms, confirming the isotopic labeling.
Validation of Bioanalytical Assays for Research Matrices (e.g., in vitro incubations, animal tissues)
Before a bioanalytical method can be used to generate reliable data for research, it must be rigorously validated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that must be assessed. fda.govbioanalysis-zone.comnih.gov The validation process ensures that the method is reliable, reproducible, and suitable for its intended purpose.
For an assay quantifying 5-Oxo Viloxazine using this compound as an internal standard, validation would be performed in the relevant biological matrix, such as plasma from a specific species or the media from an in vitro cell incubation. Key validation parameters are summarized in the table below.
Table 2: Standard Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard in blank matrix from at least six sources. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements from the same sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to a non-extracted standard. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. acanthusresearch.com |
Application of this compound as an Internal Standard in Bioanalytical Research
The primary and most critical application of this compound is as an internal standard (IS) for the quantification of the metabolite 5-Oxo Viloxazine in biological samples. synzeal.com The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry. acanthusresearch.comhilarispublisher.com
The rationale for using a deuterated IS is that its physicochemical properties are nearly identical to the analyte being measured. nih.govmdpi.comscilit.com This means that during sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be accompanied by a proportional loss of the IS. Similarly, during LC-MS/MS analysis, any variation in ionization efficiency (ion suppression or enhancement) caused by the biological matrix will affect both the analyte and the IS to the same extent.
By calculating the ratio of the analyte's peak area to the IS's peak area, these variations are normalized, leading to significantly improved accuracy and precision in the final calculated concentration. researchgate.net Therefore, the synthesis and use of this compound are essential for enabling robust and reliable pharmacokinetic and in vitro metabolism studies of its non-deuterated counterpart.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5-Oxo Viloxazine |
| This compound |
| Viloxazine |
| Norepinephrine (B1679862) |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Heptafluorobutyrylimidazole |
Preclinical Biological Activity and Mechanism of Action Studies
Investigation of 5-Oxo Viloxazine-d5 Interactions with Molecular Targets in In Vitro Assays
While direct in vitro assay data for this compound is not extensively available, the biological activity is inferred from its non-deuterated counterpart, 5-Oxo Viloxazine (B1201356), and the parent compound, Viloxazine. Viloxazine itself demonstrates a complex interaction with various molecular targets. It is a selective norepinephrine (B1679862) reuptake inhibitor, binding to the norepinephrine transporter (NET) to block the reuptake of norepinephrine. drugbank.com This action increases the extracellular concentration of this key neurotransmitter in brain regions implicated in attention and executive function. drugbank.com
A study on the in vitro metabolism of viloxazine in human, rat, and dog hepatocytes identified 5-Oxo Viloxazine (referred to as M11) as one of the four major metabolites in human samples. fda.gov This indicates that 5-Oxo Viloxazine is a significant product of viloxazine metabolism in humans.
Table 1: In Vitro Binding Affinities (Ki) and Functional Activities (IC50/EC50) of Viloxazine
| Target | Activity | Ki (nM) | IC50 (µM) | EC50 (µM) | Reference |
| Norepinephrine Transporter (NET) | Inhibitor | 2300 | 0.26 | nih.govdovepress.com | |
| Serotonin (B10506) Transporter (SERT) | Inhibitor | >10,000 | 257 | nih.govdovepress.com | |
| 5-HT2B Receptor | Antagonist | 3900 | 27 | wikipedia.orgdovepress.com | |
| 5-HT2C Receptor | Agonist | 6400 | 32 | wikipedia.orgdovepress.com | |
| 5-HT7 Receptor | Weak Antagonist | 52% inhibition at 100 µM | d-nb.infodovepress.com |
Comparative Pharmacodynamics of 5-Oxo Viloxazine with Parent Compound in Animal Models
While specific comparative pharmacodynamic studies focusing solely on 5-Oxo Viloxazine are limited, the effects of the parent compound, Viloxazine, in animal models provide insight into the potential downstream effects of its metabolites. Viloxazine administration in rats has been shown to increase extracellular levels of norepinephrine, dopamine (B1211576), and serotonin in the prefrontal cortex. nih.govsupernusmedical.comnih.gov This neurochemical modulation is consistent with its known mechanism of action as a norepinephrine reuptake inhibitor and a modulator of the serotonin system. nih.gov
A study in rats demonstrated that viloxazine administration led to a significant, dose-dependent increase in norepinephrine, dopamine, and serotonin in the prefrontal cortex. supernusmedical.comnih.govdovepress.com The increase in dopamine is thought to be an indirect effect of NET inhibition in the prefrontal cortex, where the norepinephrine transporter also plays a role in dopamine reuptake. d-nb.inforesearchgate.net
A brain penetration study in mice was conducted on three major circulating metabolites of viloxazine, including 5-hydroxyviloxazine (B12724933) (a precursor to 5-Oxo Viloxazine). fda.gov This indicates that these metabolites, and likely 5-Oxo Viloxazine itself, can cross the blood-brain barrier and potentially exert effects within the central nervous system.
Neurochemical Modulation by 5-Oxo Viloxazine in Preclinical Brain Models
The neurochemical modulation observed with Viloxazine administration is the most direct evidence of the potential effects of its metabolites, including 5-Oxo Viloxazine. The parent drug's ability to increase key neurotransmitters in the prefrontal cortex is a central aspect of its therapeutic potential for ADHD. nih.govresearchgate.net
Microdialysis studies in freely moving rats have provided detailed information on the neurochemical changes induced by viloxazine. One such study found that viloxazine administration resulted in a substantial increase in extracellular serotonin levels in the prefrontal cortex, reaching a peak of 506±133% from baseline. dovepress.com This potent effect on serotonin levels, alongside the increase in norepinephrine and dopamine, underscores the compound's multimodal mechanism of action. nih.gov
Table 2: Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Neurotransmitter | Peak Increase from Baseline (%) | Reference |
| Norepinephrine | 500-600 | supernusmedical.com |
| Dopamine | 500-600 | supernusmedical.com |
| Serotonin | 500-600 | supernusmedical.com |
Cellular and Subcellular Mechanisms Influenced by the 5-Oxo Metabolite
The cellular and subcellular mechanisms influenced by 5-Oxo Viloxazine are likely extensions of the parent compound's actions. The antagonism of 5-HT2B receptors by Viloxazine is of particular interest. These receptors are expressed on GABAergic interneurons that tonically inhibit serotonin neurons. nih.govdrugbank.com By blocking these receptors, Viloxazine may disinhibit serotonin neurons, leading to increased serotonin release in brain regions like the medial prefrontal cortex. drugbank.com
Furthermore, the agonistic activity of Viloxazine at 5-HT2C receptors is also a key component of its mechanism. nih.govnih.gov 5-HT2C receptor activation has been linked to the modulation of dopamine release and may contribute to the therapeutic effects of Viloxazine. drugbank.com The interplay between Viloxazine and its metabolites with these receptor subtypes at the cellular level ultimately leads to the observed changes in neurochemical balance and neuronal activity.
Structure Activity Relationship Sar and Computational Studies
Conformational Analysis and Stereochemistry of 5-Oxo Viloxazine-d5
This compound is a structurally distinct derivative of viloxazine (B1201356), characterized by the introduction of a carbonyl (oxo) group at the 5-position of the morpholine (B109124) ring and the substitution of five hydrogen atoms with deuterium (B1214612). The chemical name is 6-((2-ethoxyphenoxy)methyl)morpholin-3-one-2,2,4,5,6-d5. synzeal.comchromatoscientific.com This transformation from a secondary amine in viloxazine to a lactam in the 5-oxo metabolite introduces significant changes to the molecule's stereochemistry and conformational possibilities.
Table 1: Structural and Stereochemical Properties of this compound This table is based on available chemical data. synzeal.comchromatoscientific.compharmaffiliates.com
| Property | Value |
|---|---|
| Chemical Name | 6-((2-ethoxyphenoxy)methyl)morpholin-3-one-2,2,4,5,6-d5 |
| Molecular Formula | C13H12D5NO4 chromatoscientific.com |
| Molecular Weight | 256.3 g/mol chromatoscientific.com |
| Core Structure | Morpholin-3-one (B89469) (Lactam) |
| Chiral Center | C6 |
| Deuterium Positions | 2,2,4,5,6 on the morpholin-3-one ring |
Molecular Docking and Dynamics Simulations of this compound with Receptor Systems
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor. nih.govmdpi.com While specific docking studies for this compound have not been published, the methodology can be described in the context of viloxazine's known pharmacology.
The primary pharmacological target of the parent drug, viloxazine, is the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org It also exhibits activity at serotonin (B10506) receptors, specifically as a 5-HT2B antagonist and a 5-HT2C agonist. drugbank.comdovepress.com Therefore, relevant receptor systems for computational studies of this compound would include NET, 5-HT2B, and 5-HT2C.
Molecular Docking would involve:
Obtaining the 3D crystal structure of the target receptor (e.g., NET).
Generating the 3D conformer of this compound.
Using a docking algorithm to place the ligand into the receptor's binding site in various orientations and conformations.
Scoring the poses to predict the most favorable binding mode and estimate the binding affinity. This could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the 5-oxo moiety and amino acid residues in the binding pocket.
Molecular Dynamics (MD) Simulations would follow docking to:
Place the docked ligand-receptor complex in a simulated physiological environment (water, ions).
Simulate the movement of every atom in the system over time (nanoseconds to microseconds). mdpi.com
Analyze the trajectory to assess the stability of the binding pose, observe conformational changes in the protein and ligand, and calculate a more refined binding free energy. nih.govmdpi.com
These simulations could predict whether this compound retains, loses, or enhances affinity for the targets of its parent compound.
Influence of the 5-Oxo Moiety and Deuterium Label on Molecular Interactions and Biological Activity
The two key modifications that differentiate this compound from viloxazine—the 5-oxo group and the deuterium labeling—are expected to have distinct effects on its properties.
Influence of the 5-Oxo Moiety: The conversion of the morpholine ring's secondary amine to a lactam (a cyclic amide) is a major chemical transformation. This change from a basic amine to a neutral amide group drastically alters the electronic and hydrogen-bonding properties of the molecule. The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, making it significantly less basic and unable to act as a hydrogen bond donor in the same way an amine can. The carbonyl oxygen, however, introduces a new hydrogen bond acceptor site. This modification would fundamentally change how the molecule interacts with amino acid residues in a receptor's active site, potentially leading to a different binding mode or affinity compared to viloxazine.
Influence of the Deuterium Label: Deuterium labeling is a common strategy in drug design primarily aimed at altering a drug's metabolic profile through the kinetic isotope effect (KIE). medchemexpress.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by cytochrome P450 (CYP) enzymes, proceed more slowly.
In this compound, the deuterium atoms are located on the morpholin-3-one ring. This suggests that the labeling is intended to slow down or block any further metabolism occurring at these positions on the metabolite itself. From a structure-activity relationship perspective, the steric and electronic difference between hydrogen and deuterium is minimal. Therefore, the deuterium labeling is not expected to directly alter the binding affinity or intrinsic activity at a receptor but rather to enhance the metabolic stability of the metabolite.
Table 2: Comparative Properties of Viloxazine and 5-Oxo Viloxazine
| Property | Viloxazine | 5-Oxo Viloxazine |
|---|---|---|
| Ring System | Morpholine | Morpholin-3-one |
| Key Functional Group | Secondary Amine | Lactam (Amide) |
| Basicity of Ring Nitrogen | Basic | Neutral/Non-basic |
| Hydrogen Bonding | Donor (N-H) and Acceptor (N, O) | Acceptor (C=O, O) |
| Expected Biological Role | Active Drug | Metabolite |
In Silico Prediction of Metabolic Pathways and Reactive Metabolites
In silico metabolic prediction tools are used to forecast how a molecule might be transformed in the body. nih.govnih.gov These programs use databases of known metabolic reactions and algorithms to identify potential sites of metabolism (SoMs) on a query molecule.
For this compound, these tools could predict its subsequent metabolic fate. The parent drug, viloxazine, is primarily metabolized via 5-hydroxylation by CYP2D6, followed by glucuronidation. nih.govnih.gov The formation of 5-Oxo Viloxazine itself is a result of oxidative metabolism.
When this compound is input into a metabolic prediction model, several pathways could be hypothesized:
Aromatic Hydroxylation: The phenyl ring of the ethoxyphenoxy group remains a likely site for further oxidation by CYP enzymes.
O-Deethylation: Cleavage of the ethyl group from the ethoxy moiety is another common metabolic pathway for aryl ethers.
Glucuronidation: Phase II conjugation with glucuronic acid could occur, potentially on a hydroxylated metabolite.
Ring Opening: Hydrolytic cleavage of the lactam ring is a theoretical possibility.
The deuterium labeling on the morpholin-3-one ring would be expected to make that part of the molecule more resistant to further oxidative metabolism. Advanced in silico models may account for the kinetic isotope effect, predicting that metabolism will preferentially occur elsewhere on the molecule.
Furthermore, these tools can be used to predict the formation of reactive metabolites, which are chemically unstable molecules that can bind to cellular macromolecules and potentially cause toxicity. nih.gov For this compound, an analysis would assess whether any of its predicted metabolites could form reactive species, such as quinones or electrophilic intermediates.
Table 3: Hypothetical In Silico Predicted Metabolic Pathways for this compound This table represents potential metabolic transformations based on general metabolic rules and the known metabolism of the parent compound.
| Metabolic Reaction | Potential Site on this compound | Enzyme Family | Comment |
|---|---|---|---|
| Aromatic Hydroxylation | Phenoxy ring | CYP450 | A common Phase I reaction for aromatic compounds. |
| O-Deethylation | Ethoxy group | CYP450 | Results in a phenolic metabolite. |
| Oxidative Defluorination | Morpholin-3-one ring | CYP450 | Predicted to be slowed or inhibited by deuterium substitution (KIE). |
| Glucuronidation | Hydroxylated metabolites | UGTs | A common Phase II detoxification pathway. |
| Lactam Hydrolysis | Morpholin-3-one ring | Hydrolases | Potential ring-opening to form an amino acid derivative. |
Applications in Mechanistic Pharmacokinetic Research
Utility of 5-Oxo Viloxazine-d5 in elucidating Metabolic Pathways of Viloxazine (B1201356)
The metabolic journey of Viloxazine in the body is complex. The primary metabolic route in humans involves 5-hydroxylation on the phenyl ring, a reaction mediated predominantly by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation. researchgate.netnih.govnih.gov This process leads to the formation of 5-hydroxyviloxazine (B12724933) glucuronide, the major metabolite found in plasma. nih.govdrugbank.comfda.gov
Research on Drug-Drug Interactions involving 5-Oxo Viloxazine Formation and Disposition in Preclinical Contexts
Understanding the potential for drug-drug interactions (DDIs) is a critical component of preclinical research. Since the metabolism of Viloxazine is heavily reliant on specific enzymes, there is a potential for other drugs to interfere with this process. Viloxazine itself is known to be a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4. fda.govmedscape.com
Preclinical DDI studies investigate how co-administered drugs might affect the metabolic pathways of Viloxazine. Research has established that CYP2D6 is the main enzyme responsible for the 5-hydroxylation pathway. nih.govopenmedicalpublishing.org Therefore, in preclinical models, the introduction of a substance that inhibits or induces CYP2D6 could alter the rate at which Viloxazine is metabolized, consequently affecting the formation of its metabolites, including 5-Oxo Viloxazine. By using this compound as a quantitative tool, researchers can precisely measure changes in the formation and elimination of this specific metabolite when another drug is introduced, providing clear data on the interaction's mechanism and potential significance.
Table 1: Key Enzymes in Viloxazine Metabolism and DDI Potential
| Enzyme | Role in Viloxazine Metabolism | Potential for Interaction |
|---|---|---|
| CYP2D6 | Major enzyme for 5-hydroxylation. researchgate.netnih.govwikipedia.org | Co-administration with CYP2D6 inhibitors or inducers can alter Viloxazine plasma levels. nih.gov |
| UGT1A9 | Involved in the glucuronidation of 5-hydroxyviloxazine. drugbank.comwikipedia.org | Potential for interaction with drugs affecting UGT1A9 activity. |
| UGT2B15 | Involved in the glucuronidation of 5-hydroxyviloxazine. drugbank.comwikipedia.org | Potential for interaction with drugs affecting UGT2B15 activity. |
| CYP1A2 | Minor metabolic pathway. researchgate.net Viloxazine is a strong inhibitor of this enzyme. nih.govmedscape.com | Viloxazine can significantly increase exposure to other drugs metabolized by CYP1A2. nih.gov |
Use of Deuterium (B1214612) Labeling for Tracing Metabolic Fate in Experimental Systems
Deuterium labeling is a powerful technique for tracing the metabolic fate of compounds in experimental systems. medchemexpress.com Because deuterium is a stable (non-radioactive) isotope, it is safe for use in a wide range of preclinical studies. The key principle lies in the mass difference between hydrogen (H) and deuterium (D). This difference, while small, is easily detected by mass spectrometers.
When researchers introduce a deuterated compound into a biological system, they can track its journey and transformation by looking for its unique mass signature. This allows for the unambiguous quantification of the labeled metabolite, like this compound, even in complex biological matrices containing the parent drug and other structurally similar metabolites. nih.gov Another consequence of deuterium substitution is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow the rate of metabolic reactions that involve breaking this bond, an effect that provides further insights into metabolic mechanisms.
Table 2: Advantages of Deuterium Labeling in Metabolic Research
| Feature | Description |
|---|---|
| Precise Tracing | The unique mass of deuterium allows labeled compounds to be accurately tracked and quantified in biological samples. |
| No Interference | Allows for measurement of a metabolite without interference from the parent drug or endogenous compounds. nih.gov |
| Safety | As a stable, non-radioactive isotope, deuterium is safe for use in various experimental models. medchemexpress.com |
| Mechanistic Insight | The kinetic isotope effect can be studied to understand the mechanisms and rate-limiting steps of metabolic reactions. evitachem.com |
Development of Research Tools for Drug Metabolism and Disposition Studies
One of the most direct and vital applications of this compound is its use as a research tool, specifically as an internal standard for bioanalytical method development. synzeal.com In quantitative analysis using methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy and precision.
The process involves adding a known, fixed amount of this compound to every sample being analyzed. Because the deuterated standard is chemically identical to the non-labeled metabolite (the analyte), it behaves in the same way during sample extraction, purification, and injection into the LC-MS/MS system. nih.gov Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. By comparing the detector response of the analyte to the known concentration of the internal standard, analysts can calculate the true concentration of the metabolite in the original sample with high accuracy. This application is critical for quality control and for studies submitted for regulatory approval, such as in Abbreviated New Drug Applications (ANDAs). synzeal.com
Table 3: Applications of this compound as a Research Tool
| Application | Purpose |
|---|---|
| Internal Standard | Used in LC-MS/MS assays to ensure accurate quantification of 5-Oxo Viloxazine by correcting for sample processing variability. nih.gov |
| Method Development | Essential for developing and validating robust analytical methods for pharmacokinetic studies. synzeal.com |
| Metabolite Identification | Used as a reference marker to confirm the presence and structure of the 5-Oxo Viloxazine metabolite in complex samples. |
| Regulatory Submissions | Employed in quality control (QC) applications for studies supporting drug applications. synzeal.com |
Future Directions and Emerging Research Perspectives for 5 Oxo Viloxazine D5
The study of deuterated compounds, such as 5-Oxo Viloxazine-d5, is a specialized field that offers unique insights into drug metabolism and pharmacokinetics. As analytical technologies and biological models advance, new avenues of research are continuously emerging. This article explores the future directions and research perspectives related to this compound, focusing on its role in integrated 'omics' research, advanced metabolic models, biomarker discovery, and the overarching challenges and opportunities in the field.
Q & A
Q. How should safety protocols be adapted when handling this compound in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
